molecular formula C6H6O3 B170011 3-Oxocyclopent-1-enecarboxylic acid CAS No. 196496-02-3

3-Oxocyclopent-1-enecarboxylic acid

Cat. No. B170011
M. Wt: 126.11 g/mol
InChI Key: OVRALHWIAFCVSV-UHFFFAOYSA-N
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Description

3-Oxocyclopent-1-enecarboxylic acid is a chemical compound with the empirical formula C6H6O3 . It has a molecular weight of 126.11 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 3-Oxocyclopent-1-enecarboxylic acid is OC(C1=CC(CC1)=O)=O . The InChI key is OVRALHWIAFCVSV-UHFFFAOYSA-N . These notations provide a way to represent the molecule’s structure in a textual format.


Physical And Chemical Properties Analysis

3-Oxocyclopent-1-enecarboxylic acid is a solid or liquid at room temperature . It should be stored in a dry place .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Relevant Papers One relevant paper is "Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin" . This paper discusses the biosynthesis of a five-membered nonaromatic skeleton contained in the nonproteinogenic amino acid cispentacin and the plant toxin coronatine . While the paper does not specifically mention 3-Oxocyclopent-1-enecarboxylic acid, it may provide useful context for understanding related compounds and reactions .

properties

IUPAC Name

3-oxocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRALHWIAFCVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910708
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxocyclopent-1-enecarboxylic acid

CAS RN

108384-36-7
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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